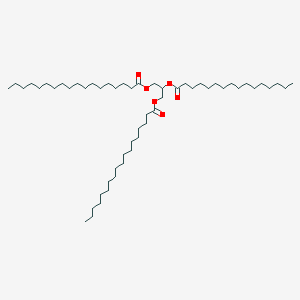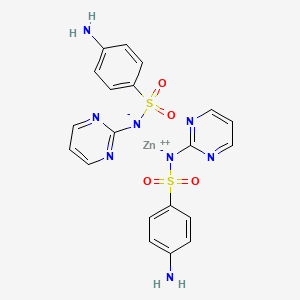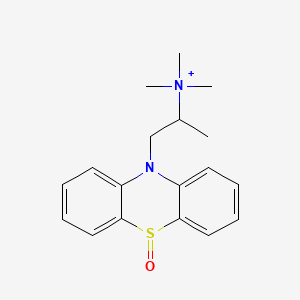
Ro 04-5595
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ro 04-5595 hydrochloride is a selective antagonist for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. It is known for its high affinity and specificity towards these receptors, making it a valuable tool in neuropharmacological research . The chemical name of this compound hydrochloride is 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride .
準備方法
The synthesis of Ro 04-5595 hydrochloride involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction.
Substitution Reactions: Subsequent steps involve various substitution reactions to introduce the chlorophenyl and methoxy groups.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
化学反応の分析
Ro 04-5595 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline core.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ro 04-5595 hydrochloride has a wide range of scientific research applications:
Neuropharmacology: It is extensively used to study the role of NMDA receptors in synaptic plasticity, memory, and learning.
Neurodegenerative Diseases: The compound is used in research related to neurodegenerative diseases like Alzheimer’s and Parkinson’s disease, where NMDA receptor dysfunction is implicated.
Pain Management: This compound hydrochloride is used to investigate the mechanisms of pain and the potential therapeutic effects of NMDA receptor antagonists in pain management.
Radiotracer Development: The compound has been labeled with radioactive isotopes for use as a radiotracer in positron emission tomography (PET) imaging studies.
作用機序
Ro 04-5595 hydrochloride exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors. This binding inhibits the receptor’s activity, preventing the influx of calcium ions and subsequent excitatory neurotransmission . The compound’s high selectivity for GluN2B-containing receptors makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes.
類似化合物との比較
Ro 04-5595 hydrochloride is unique in its high selectivity and affinity for GluN2B-containing NMDA receptors. Similar compounds include:
Ifenprodil: Another GluN2B-selective antagonist, but with different binding properties and pharmacokinetics.
CP-101,606: A GluN2B-selective antagonist used in research related to neuroprotection and pain management.
This compound hydrochloride stands out due to its specific binding affinity and the extensive research supporting its use in various scientific applications.
特性
分子式 |
C19H22ClNO2 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H22ClNO2/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3 |
InChIキー |
DSTWURHEHMZWEI-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC |
正規SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1219305.png)










